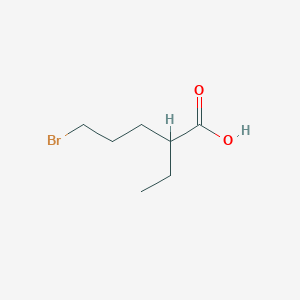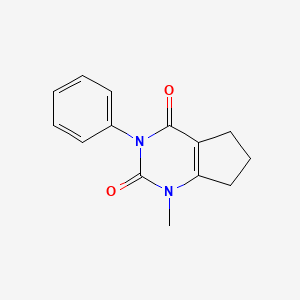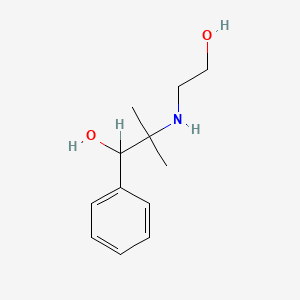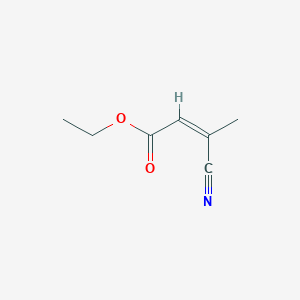
N-Dodecyl-N'-methylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Dodecyl-N’-methylurea is a chemical compound belonging to the class of N-substituted ureas. It is characterized by a long dodecyl (C12) alkyl chain attached to one nitrogen atom and a methyl group attached to the other nitrogen atom. This compound is known for its surfactant properties and is used in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Dodecyl-N’-methylurea can be synthesized through the nucleophilic addition of dodecylamine to methyl isocyanate. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, under mild conditions. The reaction can be represented as follows:
C12H25NH2+CH3NCO→C12H25NHCONHCH3
Industrial Production Methods
Industrial production of N-Dodecyl-N’-methylurea often involves the same synthetic route but on a larger scale. The process may include additional steps for purification, such as recrystallization or distillation, to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-Dodecyl-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding urea derivatives.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The urea group can participate in substitution reactions, where the alkyl or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized urea derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted urea derivatives.
Applications De Recherche Scientifique
N-Dodecyl-N’-methylurea has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.
Mécanisme D'action
The mechanism of action of N-Dodecyl-N’-methylurea primarily involves its surfactant properties. The long dodecyl chain interacts with hydrophobic surfaces, while the urea group can form hydrogen bonds with water molecules. This dual interaction allows the compound to reduce surface tension and stabilize emulsions. The molecular targets and pathways involved include interactions with lipid bilayers and proteins, facilitating the solubilization of hydrophobic substances.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Dodecyl-N,N-dimethylurea: Similar structure but with two methyl groups attached to the nitrogen atom.
N-Dodecyl-N’-ethylurea: Similar structure but with an ethyl group instead of a methyl group.
N-Dodecyl-N’-propylurea: Similar structure but with a propyl group instead of a methyl group.
Uniqueness
N-Dodecyl-N’-methylurea is unique due to its specific combination of a long dodecyl chain and a methyl group, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as a surfactant and solubilizing agent in various applications.
Propriétés
Numéro CAS |
39804-99-4 |
|---|---|
Formule moléculaire |
C14H30N2O |
Poids moléculaire |
242.40 g/mol |
Nom IUPAC |
1-dodecyl-3-methylurea |
InChI |
InChI=1S/C14H30N2O/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(17)15-2/h3-13H2,1-2H3,(H2,15,16,17) |
Clé InChI |
FIGBTDOMBRNSSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



phosphanium iodide](/img/structure/B14670901.png)
![Benzene, [1-(2-propenyloxy)ethenyl]-](/img/structure/B14670908.png)





![8-Chloro-3,10-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14670933.png)
![2-(4-Aminopyrazolo[3,4-b]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14670942.png)




